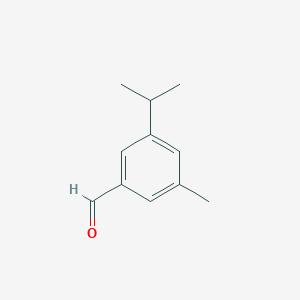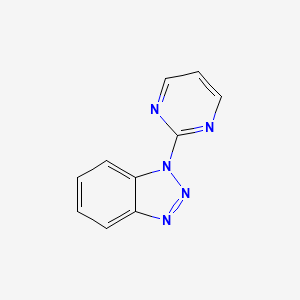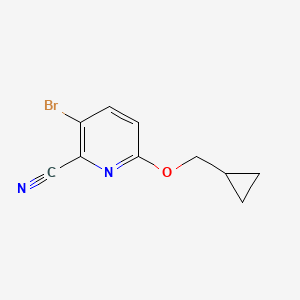
2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one typically involves the reaction of p-tolyl ketone with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
化学反応の分析
Types of Reactions
2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions for the synthesis of various polymers and resins.
Biology: Employed in the study of photochemical reactions and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the production of coatings, adhesives, and inks due to its fast curing properties.
作用機序
The mechanism of action of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one involves the absorption of UV light, leading to the formation of reactive radicals. These radicals initiate the polymerization of monomers, resulting in the formation of polymers. The molecular targets include the double bonds in monomers, and the pathways involved are radical polymerization pathways .
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methyl-1-phenyl-1-propanone: Similar in structure but with a phenyl group instead of a p-tolyl group.
4-Methylpropiophenone: Another similar compound with a different substitution pattern.
Uniqueness
2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct photoinitiating properties. Its ability to efficiently absorb UV light and generate radicals makes it particularly valuable in applications requiring fast curing and high reactivity .
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
2-hydroxy-2-methyl-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O2/c1-8-4-6-9(7-5-8)10(12)11(2,3)13/h4-7,13H,1-3H3 |
InChIキー |
BYSOKMZMLYCWCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13905825.png)
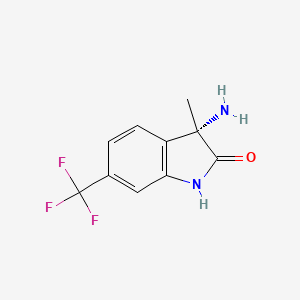
![7-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13905849.png)
![4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13905851.png)
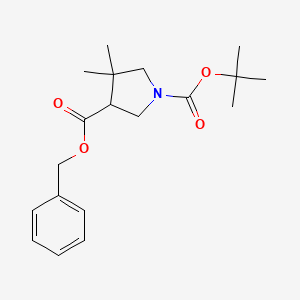
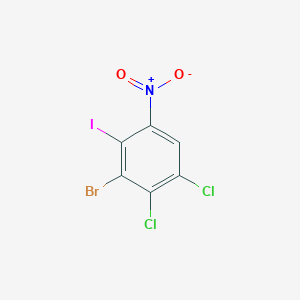
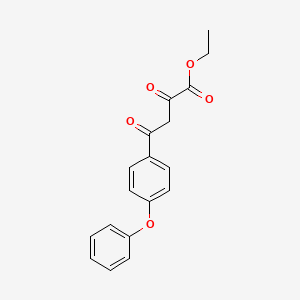

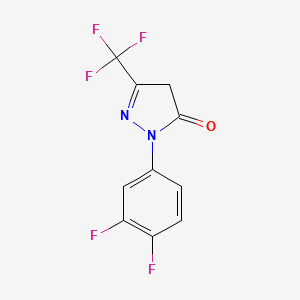
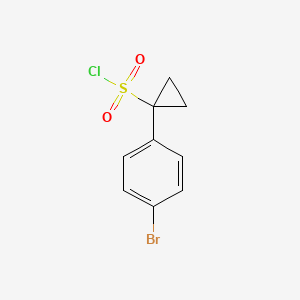
![[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13905890.png)
